molecular formula C15H13NO3 B15315620 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B15315620
M. Wt: 255.27 g/mol
InChI Key: WDAHYFHRFNZRTR-UHFFFAOYSA-N
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Description

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzoxazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with benzyl bromide under basic conditions to form the benzyloxy derivative. This intermediate is then subjected to cyclization using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired benzoxazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The benzoxazine ring can be reduced to form a benzoxazolidine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Benzoyl derivatives.

    Reduction: Benzoxazolidine derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases by maintaining higher levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its benzoxazine core, which provides stability and versatility in chemical reactions. Its potential as a multi-targeting agent in medicinal chemistry further highlights its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

7-phenylmethoxy-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H13NO3/c17-15-10-19-14-8-12(6-7-13(14)16-15)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17)

InChI Key

WDAHYFHRFNZRTR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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